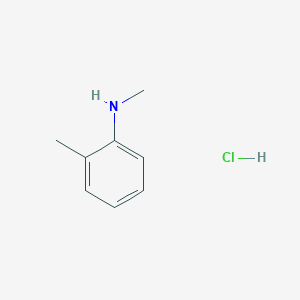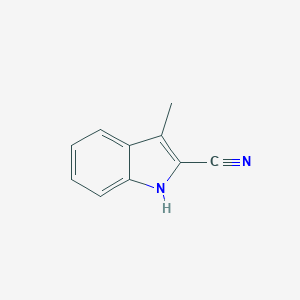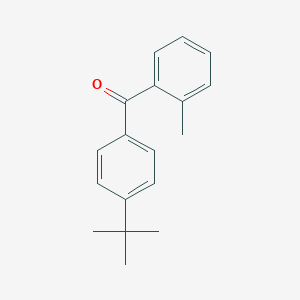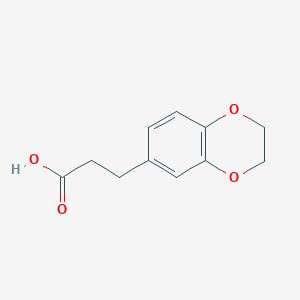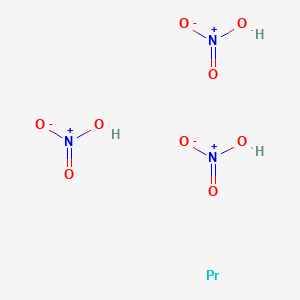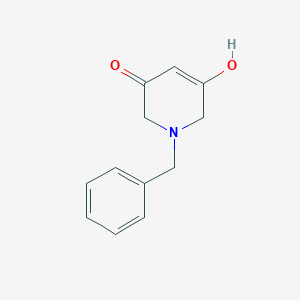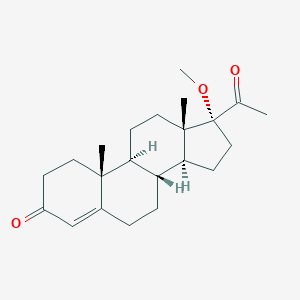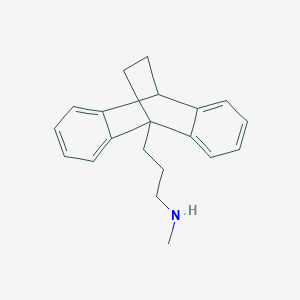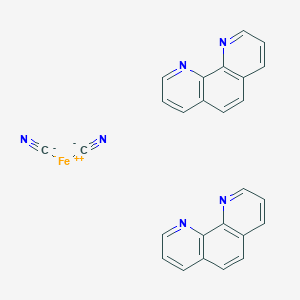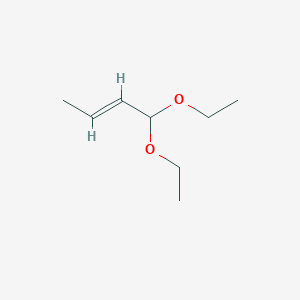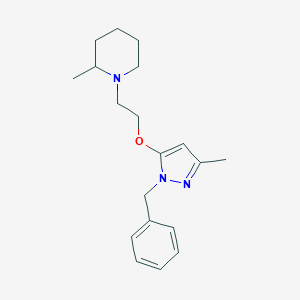
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole, also known as BRL 15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at the Glaxo Wellcome Research and Development Ltd. in the United Kingdom. Since then, BRL 15572 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. By blocking the activity of the dopamine D3 receptor, 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can modulate the release of dopamine in the brain, which can have a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release in the brain, regulation of gene expression, and modulation of immune function. Studies have also shown that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to specifically target this receptor subtype. However, one limitation is that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572. One area of interest is the potential therapeutic applications of 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 in the treatment of addiction, depression, and schizophrenia. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential. Finally, there is also interest in using 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 as a tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 involves several steps, including the reaction of 5-(2-(2-methylpiperidino)ethoxy)-3-methylpyrazole with benzyl bromide, followed by purification using column chromatography. The final product is obtained as a white crystalline solid with a melting point of 186-188 °C.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, studies have shown that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can block the effects of drugs of abuse, such as cocaine and methamphetamine, which act on the dopamine system in the brain. 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and schizophrenia.
Propriétés
Numéro CAS |
15090-10-5 |
|---|---|
Nom du produit |
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole |
Formule moléculaire |
C19H27N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-2-methylpiperidine |
InChI |
InChI=1S/C19H27N3O/c1-16-14-19(22(20-16)15-18-9-4-3-5-10-18)23-13-12-21-11-7-6-8-17(21)2/h3-5,9-10,14,17H,6-8,11-13,15H2,1-2H3 |
Clé InChI |
QSWVXAPSGXNLFY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCOC2=CC(=NN2CC3=CC=CC=C3)C |
SMILES canonique |
CC1CCCCN1CCOC2=CC(=NN2CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



